3-Azido-1,2,4-benzotriazine
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Overview
Description
3-Azido-1,2,4-benzotriazine is a heterocyclic compound that features a benzene ring fused to a triazine ring with an azido group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,2,4-benzotriazine can be achieved through several methods. One common approach involves the treatment of the respective hetarylhydrazines with nitrous acid . Another method includes the substitution of good leaving groups at the third position of the 1,2,4-triazine ring with azide groups . Additionally, condensation of the azine moiety with a tetrazole ring is also a viable synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often involve nucleophiles that can displace the azido group .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Azido-1,2,4-benzotriazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-1,2,4-benzotriazine involves its ability to undergo azido-tetrazole tautomerism, which can lead to the formation of tetrazole isomers. This tautomerism is a key feature that influences the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
3-Azido-1,2,4-triazine: Shares the azido group and triazine ring but lacks the benzene ring fusion.
1,2,3-Benzotriazine: Another triazine derivative with different substitution patterns and reactivity.
Tetrazolo[1,5-b][1,2,4]triazines: Compounds that can form through azido-tetrazole tautomerism similar to 3-Azido-1,2,4-benzotriazine.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both the azido group and the benzotriazine ring system. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
69365-63-5 |
---|---|
Molecular Formula |
C7H4N6 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
3-azido-1,2,4-benzotriazine |
InChI |
InChI=1S/C7H4N6/c8-13-12-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H |
InChI Key |
WXMIAPASCAUZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)N=[N+]=[N-] |
Origin of Product |
United States |
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